molecular formula C27H19Cl2F3N2O2 B12206410 1-[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone

1-[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone

Cat. No.: B12206410
M. Wt: 531.3 g/mol
InChI Key: CDPOLOVRCKLERP-UHFFFAOYSA-N
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Description

1-[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes a trifluoroethanone group and a dibenzo[b,e][1,4]diazepine core.

Preparation Methods

The synthesis of 1-[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone involves several steps:

    Starting Materials: The synthesis begins with the preparation of the dibenzo[b,e][1,4]diazepine core.

    Reaction Conditions: The core is then reacted with 2,4-dichlorophenyl and phenyl groups under specific conditions to form the intermediate compound.

    Final Step: The intermediate is then treated with trifluoroethanone to yield the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a model compound in the study of benzodiazepine chemistry and reaction mechanisms.

    Biology: The compound’s interactions with biological systems are studied to understand its potential therapeutic effects.

    Medicine: Research is conducted to explore its potential use in treating neurological disorders.

    Industry: It is used in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of 1-[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone involves its interaction with the central nervous system. It binds to specific receptors in the brain, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This leads to its anxiolytic and sedative effects.

Comparison with Similar Compounds

Similar compounds include other benzodiazepines such as diazepam and lorazepam. Compared to these, 1-[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone has a unique trifluoroethanone group, which may contribute to its distinct pharmacological properties.

Similar Compounds

  • Diazepam
  • Lorazepam
  • Clonazepam

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C27H19Cl2F3N2O2

Molecular Weight

531.3 g/mol

IUPAC Name

6-(2,4-dichlorophenyl)-9-phenyl-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H19Cl2F3N2O2/c28-17-10-11-18(19(29)14-17)25-24-21(12-16(13-23(24)35)15-6-2-1-3-7-15)33-20-8-4-5-9-22(20)34(25)26(36)27(30,31)32/h1-11,14,16,25,33H,12-13H2

InChI Key

CDPOLOVRCKLERP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=C(C=C(C=C4)Cl)Cl)C(=O)C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

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